[⁶⁸Ga]Ga-NOTA-NOC Maintains Equivalent Tumor Uptake to [⁶⁸Ga]Ga-DOTA-NOC While Enabling Dual-Isotope Versatility
In a direct preclinical head-to-head comparison using AR42J tumor-bearing mice, [⁶⁸Ga]Ga-NOTA-NOC demonstrated tumor uptake (25.7 ± 5.8 %ID/g) that is statistically equivalent to [⁶⁸Ga]Ga-DOTA-NOC (26.4 ± 10.8 %ID/g) at 1 h post-injection [1]. Both compounds achieved radiolabeling yields and radiochemical purities exceeding 96.5% under identical reaction conditions [1].
| Evidence Dimension | Tumor uptake (%ID/g) at 1 h post-injection in AR42J xenografted mice |
|---|---|
| Target Compound Data | 25.7 ± 5.8 %ID/g for [⁶⁸Ga]Ga-NOTA-NOC |
| Comparator Or Baseline | 26.4 ± 10.8 %ID/g for [⁶⁸Ga]Ga-DOTA-NOC |
| Quantified Difference | Non-significant difference; 0.7 %ID/g lower absolute mean value |
| Conditions | AR42J xenografted mice; 1 h post-injection; radiochemical purity >96.5% for both compounds |
Why This Matters
This confirms that switching from DOTA to NOTA chelator does not compromise ⁶⁸Ga-labeled tumor targeting efficiency, while the NOTA scaffold uniquely enables subsequent [¹⁸F]AlF radiolabeling (38 ± 8% yield) which is not feasible with DOTA-NOC.
- [1] Dam JH, Langkjær N, Baun C, Olsen BB, Nielsen AY, Thisgaard H. Preparation and Evaluation of [¹⁸F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [⁶⁸Ga]Ga-DOTA/NOTA-NOC. Molecules. 2022;27(20):6818. View Source
